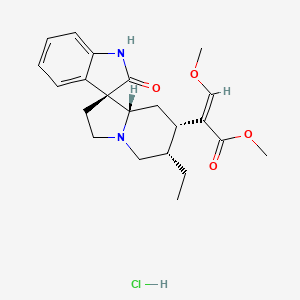

Corynoxine (hydrochloride)

Description

Origin and Natural Sources of Corynoxine (B600272)

Corynoxine is a naturally derived compound, primarily extracted from various plant species.

Corynoxine has been isolated from several species of the Uncaria genus, which belongs to the Rubiaceae family. researchgate.net These woody vines are found in various parts of the world, including Southeast Asia and South and Central America. researchgate.netnanohemptechlabs.com

The primary species from which corynoxine is extracted include:

Uncaria rhynchophylla : Also known as Gou-teng in Chinese, this species is a significant source of corynoxine. frontiersin.orgnih.gov The hooks of the plant are often used for the isolation of this alkaloid. medchemexpress.com

Uncaria macrophylla : This species, widely distributed in the Yunnan province of China, also contains corynoxine. researchgate.netnih.gov The hooks and leaves of Uncaria macrophylla have been found to yield several oxindole (B195798) alkaloids, including corynoxine. medchemexpress.comresearchgate.netnih.gov

Uncaria tomentosa : Commonly known as Cat's Claw, this woody vine is native to the Amazon rainforest and is another source of corynoxine. nanohemptechlabs.comaktinchem.comresearchgate.net

The isolation process from these plants typically involves solvent extraction and various chromatographic techniques to separate corynoxine from other alkaloids and plant constituents. zobodat.at

Corynoxine is classified as an oxindole alkaloid, a major class of bioactive compounds found in the Uncaria genus. researchgate.netnanohemptechlabs.com These alkaloids are characterized by their complex chemical structures, which often include a spirocyclic system. researchgate.net

The research into oxindole alkaloids is extensive, with a focus on their diverse pharmacological activities. Corynoxine and its isomers, such as corynoxine B, rhynchophylline (B1680612), and isorhynchophylline (B1663542), are often studied together as they co-occur in the same plant species. researchgate.netnih.gov The stereochemistry of these molecules is a critical aspect of the research, as different isomers can exhibit distinct biological effects. researchgate.net

Isolation from Uncaria Species (Uncaria rhynchophylla, Uncaria macrophylla, Uncaria tomentosa)

Historical Perspectives on Pharmacological Exploration of Uncaria Alkaloids

The use of plants from the Uncaria genus in traditional medicine has a long history, particularly in traditional Chinese medicine and the traditional practices of indigenous peoples in South America. mdpi.comnih.govresearchgate.net In traditional Chinese medicine, Uncaria rhynchophylla has been used for centuries to address various health concerns. researchgate.netfrontiersin.org

This historical use has spurred modern pharmacological research into the bioactive compounds of Uncaria species, with a significant focus on the alkaloids. mdpi.comnih.gov Early scientific investigations aimed to identify and characterize the chemical constituents responsible for the observed effects of these traditional remedies. This led to the isolation and structural elucidation of numerous indole (B1671886) and oxindole alkaloids, including corynoxine. zobodat.atresearchgate.net

Over time, research has evolved from simple extraction and identification to detailed investigations of the pharmacological mechanisms of action of individual alkaloids. mdpi.comnih.gov Network pharmacology, a modern research approach, has been employed to understand the complex interactions between multiple alkaloids from Uncaria and various biological targets. mdpi.comnih.gov This historical and ongoing exploration continues to reveal the intricate relationship between the traditional use of Uncaria plants and the scientifically validated activities of their constituent alkaloids like corynoxine.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H29ClN2O4 |

|---|---|

Molecular Weight |

420.9 g/mol |

IUPAC Name |

methyl (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate;hydrochloride |

InChI |

InChI=1S/C22H28N2O4.ClH/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3;/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26);1H/b16-13+;/t14-,15+,19+,22+;/m1./s1 |

InChI Key |

YZEHFWIJWUTTOF-UXWWZSLJSA-N |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O.Cl |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O.Cl |

Origin of Product |

United States |

Neurobiological Research on Corynoxine Hydrochloride

Investigation of Mechanisms in Neurodegenerative Pathologies

Research into corynoxine (B600272) has illuminated its activity in pathways central to the progression of neurodegenerative disorders. Its primary mechanism of action appears to be the induction of autophagy, a critical process for neuronal health and survival. nih.govfrontiersin.org

Modulation of Autophagy Pathways

Corynoxine has been identified as a natural autophagy enhancer. medchemexpress.comnih.gov It stimulates this cellular process in various neuronal cell lines, including N2a and SH-SY5Y cells. nih.govcaymanchem.com This induction of autophagy is a key element of its neuroprotective potential.

A significant aspect of corynoxine's function is its regulation of the Akt/mTOR signaling pathway. medchemexpress.comnih.gov Research has demonstrated that corynoxine induces autophagy by reducing the phosphorylation levels of key proteins in this pathway, including Akt, mTOR (mammalian target of rapamycin), and p70 S6 Kinase. nih.govresearchgate.net The inhibition of this pathway is a well-established method for inducing autophagy. frontiersin.org In rotenone-induced animal models of Parkinson's disease, corynoxine treatment led to decreased levels of p-mTOR, confirming its activity on this pathway in vivo. frontiersin.orgnih.gov

Further investigations have revealed that corynoxine's influence on autophagy extends to the activation of transcription factors TFEB (transcription factor EB) and TFE3 (transcription factor binding to IGHM enhancer 3). nih.gov These transcription factors are crucial regulators of autophagy and lysosomal biogenesis. nih.gov Corynoxine activates TFEB and TFE3 not only by inhibiting the Akt/mTOR signaling pathway but also by stimulating the release of lysosomal calcium through the TRPML1 (transient receptor potential mucolipin 1) channel. nih.govresearchgate.net The activation of TFEB/TFE3 by corynoxine has been shown to be essential for its ability to clear pathological protein fragments, as knockdown of these transcription factors abolished the degradation of amyloid-beta precursor protein C-terminal fragments (APP-CTFs) in cell models of Alzheimer's disease. nih.govresearchgate.net

Table 1: Effects of Corynoxine on Key Autophagy-Related Proteins

| Protein/Factor | Effect of Corynoxine Treatment | Cellular Outcome | Supporting Evidence |

|---|---|---|---|

| p-Akt | Decrease | Inhibition of Akt/mTOR pathway | nih.gov |

| p-mTOR | Decrease | Inhibition of Akt/mTOR pathway, induction of autophagy | nih.govfrontiersin.org |

| p-p70 S6 Kinase | Decrease | Inhibition of Akt/mTOR pathway | nih.gov |

| LC3-II | Increase | Marker of autophagosome formation | medchemexpress.comcaymanchem.com |

| TFEB/TFE3 | Activation and Nuclear Translocation | Increased autophagy and lysosomal biogenesis | nih.gov |

It is noteworthy that corynoxine and its enantiomer, corynoxine B, both induce autophagy but through different mechanisms. nih.gov While corynoxine operates through the Akt/mTOR pathway, corynoxine B induces autophagy in a Beclin-1-dependent manner. nih.govnih.gov Corynoxine B has been shown to enhance the activity of the PI3KC3 complex by binding to HMGB1/2, thereby promoting autophagy. nih.govresearchgate.net This distinction highlights the stereospecificity of their biological activities and provides different avenues for therapeutic development.

TFEB/TFE3 Transcription Factor Activation

Protein Aggregation Clearance Mechanisms

A key consequence of enhanced autophagy is the clearance of aggregated proteins, a hallmark of many neurodegenerative diseases. nih.govnih.gov

In the context of Parkinson's disease, the accumulation of alpha-synuclein (B15492655) aggregates in Lewy bodies is a major pathological feature. nih.gov Research has shown that by inducing autophagy, corynoxine promotes the clearance of both wild-type and the A53T mutant form of alpha-synuclein in inducible PC12 cell models. medchemexpress.comnih.govcaymanchem.com This effect can be reversed by autophagy inhibitors, confirming the central role of this pathway. caymanchem.com In animal models of Parkinson's disease, corynoxine treatment has been observed to decrease alpha-synuclein aggregates, prevent the loss of tyrosine hydroxylase-positive neurons, and improve motor dysfunction, further underscoring its neuroprotective effects. frontiersin.orgnih.govnih.gov

Table 2: Investigated Cell and Animal Models in Corynoxine Research

| Model | Type | Key Findings | References |

|---|---|---|---|

| N2a and SH-SY5Y cells | Neuronal cell lines | Increased LC3-II expression, indicating autophagy induction. | nih.govcaymanchem.com |

| Inducible PC12 cells | Cell model for Parkinson's Disease | Promoted degradation of wild-type and A53T α-synuclein. | medchemexpress.comnih.govcaymanchem.com |

| Drosophila | In vivo model | Promoted formation of autophagosomes. | nih.gov |

| Rotenone-induced rat and mouse models | Animal models of Parkinson's Disease | Improved motor function, prevented neuronal loss, decreased α-synuclein aggregates. | frontiersin.orgnih.gov |

| 5xFAD mice | Animal model of Alzheimer's Disease | Improved learning and memory, increased neuronal autophagy, reduced pathogenic APP-CTFs. | nih.gov |

Amyloid Precursor Protein C-Terminal Fragment Clearance in Alzheimer's Disease Models

In the context of Alzheimer's disease (AD), the processing of amyloid precursor protein (APP) is a critical area of study. aginganddisease.org The cleavage of APP results in the formation of various fragments, including C-terminal fragments (CTFs). aginganddisease.orgbiolegend.com An accumulation of these APP-CTFs is considered a potential trigger for AD pathology. nih.gov

Research using 5xFAD mice, a model for Alzheimer's disease, has shown that corynoxine can promote the degradation of pathogenic APP-CTFs. nih.gov In these animal models, treatment with corynoxine led to a reduction in the levels of these fragments in the hippocampus. nih.gov This effect is linked to the enhancement of autophagy, a cellular process responsible for clearing damaged proteins and organelles. nih.gov Specifically, corynoxine was found to increase the levels of the protein LC3B-II and decrease SQSTM1 levels in the hippocampus of 5xFAD mice, indicating an upregulation of the autophagic process. nih.gov The clearance of APP-CTFs is a key aspect of this, as their degradation is partially dependent on proteasome and lysosomal pathways. researchgate.netnih.gov

A study demonstrated that corynoxine isomers can lower the levels of both amyloid-β peptide and amyloid-β precursor protein by fostering autophagy and lysosome biogenesis. researchgate.net Further investigation in N2aSwedAPP cells, a cellular model of AD, revealed that the degradation of APP-CTFs induced by corynoxine was dependent on the transcription factors TFEB and TFE3, which are key regulators of autophagy. nih.gov When these transcription factors were knocked down, the beneficial effects of corynoxine on APP-CTF clearance were nullified. nih.gov

Table 1: Effect of Corynoxine on APP-CTF Clearance Markers in 5xFAD Mice

| Marker | Effect of Corynoxine Treatment | Implication |

|---|---|---|

| APP-CTFs | Reduced levels in the hippocampus nih.gov | Promotes clearance of pathogenic protein fragments |

| LC3B-II | Increased protein levels nih.gov | Indicates enhancement of autophagy |

| SQSTM1 | Decreased protein levels nih.gov | Suggests increased autophagic flux and degradation |

| TFEB/TFE3 | Activation via AKT/mTOR inhibition and TRPML1 stimulation nih.gov | Essential for corynoxine-induced autophagy and APP-CTF degradation |

Potential for Beta-Amyloid Plaque Attenuation (indirect via related compounds)

While direct studies on corynoxine's effect on beta-amyloid (Aβ) plaque attenuation are emerging, related compounds and mechanisms offer indirect evidence of its potential. Aβ plaques, a hallmark of Alzheimer's disease, are formed from the aggregation of Aβ peptides. biolegend.com The clearance of these aggregates is a major therapeutic goal.

Research on corynoxine in 5xFAD mice has shown that it can dose-dependently reduce Aβ plaques. nih.gov This was observed through staining with 4G8 antibody and Thioflavine S, which are used to detect Aβ plaques in brain tissue. nih.gov Another study involving corynoxine-B, a related isomer, demonstrated that when encapsulated in Fe65-engineered neuronal exosomes, it could reduce the levels of Aβ in the brains of 5xFAD mice. nih.gov This effect was associated with an increase in the autophagy marker LC3B-II and a decrease in SQSTM1, suggesting that enhanced autophagy contributes to the reduction in Aβ pathology. nih.gov The general principle of caloric restriction, which is known to induce autophagy, has also been shown to attenuate Aβ neuropathology in mouse models of AD. mdpi.com

Neuroinflammation Mitigation Strategies

Neuroinflammation is a key component in the pathogenesis of several neurodegenerative diseases and is characterized by the activation of microglia, the resident immune cells of the central nervous system. mdpi.comnih.gov

Inhibition of Microglial Activation

Corynoxine has demonstrated the ability to inhibit the activation of microglia in animal models of Parkinson's disease (PD). nih.govnih.gov In rotenone-induced rat and mouse models of PD, corynoxine treatment significantly decreased the number of activated microglia in the substantia nigra pars compacta (SNpc), a brain region heavily affected in PD. nih.govresearchgate.net This anti-neuroinflammatory effect is considered a significant part of its neuroprotective capabilities. nih.gov The inhibition of microglial activation is a crucial strategy for mitigating the progression of neurodegenerative processes. nih.gov

Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-8)

Activated microglia release a variety of pro-inflammatory cytokines that contribute to neuronal damage. mdpi.com Research has shown that corynoxine can suppress the production of these cytokines.

In a rotenone-induced mouse model of PD, corynoxine significantly decreased the serum levels of Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net TNF-α is a major pro-inflammatory cytokine involved in systemic inflammation and immune system regulation. mdpi.com Furthermore, in a cellular model using inducible PC12 cells overexpressing mutant α-synuclein (A53T), corynoxine was found to diminish the release of Interleukin-8 (IL-8). nih.govresearchgate.net The suppression of these pro-inflammatory cytokines points to the anti-inflammatory potential of corynoxine. nih.govresearchgate.netnih.gov

Table 2: Effect of Corynoxine on Markers of Neuroinflammation

| Marker | Model System | Effect of Corynoxine Treatment |

|---|---|---|

| Activated Microglia | Rotenone-induced rat and mouse models of PD nih.govresearchgate.net | Significant decrease in number in the SNpc nih.govresearchgate.net |

| TNF-α | Rotenone-induced mouse model of PD (serum) nih.govresearchgate.net | Significant decrease in levels nih.govresearchgate.net |

| IL-8 | Inducible PC12 cells with α-synuclein overexpression nih.govresearchgate.net | Diminished release nih.govresearchgate.net |

Preservation of Neuronal Subpopulations and Function

The protective effects of corynoxine extend to the preservation of specific neuronal populations that are vulnerable in neurodegenerative diseases.

Protection of Dopaminergic Neurons

In animal models of Parkinson's disease, which is characterized by the loss of dopaminergic neurons, corynoxine has shown significant neuroprotective effects. nih.govnih.gov In both rotenone-induced rat and mouse models, corynoxine treatment prevented the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta. nih.govdntb.gov.ua TH is a key enzyme in the synthesis of dopamine (B1211576), and its presence is a marker for dopaminergic neurons. The preservation of these neurons is associated with improved motor function in these animal models. nih.gov The neuroprotective effect of corynoxine on dopaminergic neurons is attributed to its dual action of inducing autophagy to clear protein aggregates and diminishing neuroinflammation. nih.govnih.gov

Impact on Tyrosine Hydroxylase Expression and Dopamine Homeostasis

Corynoxine has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease by influencing the dopaminergic system. nih.gov Research has focused on its ability to preserve dopaminergic neurons, which are critically depleted in Parkinson's disease. A key enzyme in the synthesis of dopamine is Tyrosine Hydroxylase (TH), which catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to dopamine. nih.govnih.gov The activity of TH is the rate-limiting step in the production of catecholamines, including dopamine, making its expression a crucial indicator of dopaminergic neuron health. nih.govuib.no

In animal models where Parkinson's disease was induced by rotenone (B1679576), a substance known to cause dopaminergic neuron degeneration, treatment with Corynoxine showed protective effects. nih.govdntb.gov.ua Studies revealed that rotenone administration led to a significant loss of TH-positive neurons in the substantia nigra pars compacta (SNpc), a key brain region affected in Parkinson's disease. nih.govresearchgate.net However, treatment with Corynoxine was found to prevent this loss and increase the levels of TH. nih.govresearchgate.net This suggests that Corynoxine helps to protect the nigrostriatal dopaminergic system and maintain dopamine homeostasis. nih.govwindows.net By preventing the decrease in TH-positive neurons, Corynoxine helps to preserve the brain's capacity for dopamine synthesis. nih.gov

The table below summarizes the findings on Tyrosine Hydroxylase levels in a rotenone-induced rat model of Parkinson's disease.

| Group | Treatment | Effect on Tyrosine Hydroxylase (TH) Levels |

| Sham | Control (No Rotenone) | Normal TH Levels |

| Rotenone | Vehicle | Significantly Decreased TH Levels |

| Cory-L | Rotenone + Low Dose Corynoxine | Increased TH Levels Compared to Rotenone Group |

| Cory-H | Rotenone + High Dose Corynoxine | Increased TH Levels Compared to Rotenone Group |

Data derived from Western blotting assays on the substantia nigra pars compacta (SNpc) of the rat model. nih.govresearchgate.net

Enhancement of Learning and Memory Functions

Corynoxine has also been investigated for its potential to ameliorate cognitive deficits, particularly in the context of Alzheimer's disease. nanohemptechlabs.comnih.gov Studies using the 5xFAD mouse model, which mimics key aspects of Alzheimer's pathology, have shown that Corynoxine can improve learning and memory. nih.govresearchgate.net

In one key study, 5xFAD transgenic mice treated with Corynoxine demonstrated significant improvements in spatial learning and memory as evaluated by the Morris water maze test. nih.gov During the training phase, the Corynoxine-treated mice took less time to find the hidden platform compared to the untreated transgenic mice. nih.gov In the subsequent probe test, which assesses memory retention, the treated mice spent more time in the target quadrant where the platform had been, indicating better memory recall. nih.gov These findings suggest that Corynoxine can rescue learning and memory dysfunction associated with Alzheimer's-like pathology. nih.gov The compound is believed to exert these effects in part by promoting the clearance of pathogenic proteins associated with Alzheimer's disease, thereby improving neuronal function. nih.govresearchgate.net

The behavioral data from the Morris water maze test is summarized below.

| Group | Measurement | Outcome |

| Tg-Cory | Time to reach the target platform (Training) | Shorter time compared to Tg-vehicle |

| Tg-Cory | Time spent in the target quadrant (Probe Test) | More time spent compared to Tg-vehicle |

| Tg-Cory | Frequency of entering the target quadrant (Probe Test) | More frequent entries compared to Tg-vehicle |

Tg-Cory represents 5xFAD transgenic mice treated with Corynoxine; Tg-vehicle represents untreated 5xFAD mice. nih.gov

Exploration of Other Neuroprotective Mechanisms

Beyond its specific effects on the dopaminergic system and cognitive functions, the neuroprotective properties of Corynoxine are attributed to several other cellular mechanisms, primarily the induction of autophagy and the reduction of neuroinflammation. nih.govmdpi.com

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins. nih.gov Its impairment is linked to the pathogenesis of neurodegenerative disorders like Parkinson's and Alzheimer's disease, where the accumulation of protein aggregates such as α-synuclein and amyloid-beta (Aβ) is a key pathological feature. nih.govnih.gov Corynoxine has been identified as a natural autophagy enhancer. nih.govszabo-scandic.com It promotes the clearance of α-synuclein, a primary component of Lewy bodies in Parkinson's disease, in neuronal cell models. nih.govglpbio.comcaymanchem.com The mechanism involves the Akt/mTOR signaling pathway; by inhibiting this pathway, Corynoxine activates autophagy. nih.govresearchgate.net In Alzheimer's models, Corynoxine facilitates the degradation of amyloid precursor protein C-terminal fragments (APP-CTFs), which contribute to Aβ pathology, by activating transcription factors TFEB and TFE3 that regulate autophagy and lysosomal biogenesis. nih.govresearchgate.net

Anticancer Research on Corynoxine Hydrochloride

Antitumor Mechanisms in Pancreatic Cancer

Pancreatic cancer is a highly malignant tumor with limited effective therapeutic options. nih.govnih.gov Research has indicated that corynoxine (B600272) may offer a promising therapeutic avenue by targeting several key cellular pathways. nih.gov Studies using pancreatic cancer cell lines, such as Patu-8988 and Panc-1, have been instrumental in elucidating these mechanisms. nih.govnih.gov

Reactive Oxygen Species (ROS)-p38 Mediated Cytostatic Effects

A primary mechanism through which corynoxine exerts its antitumor effect on pancreatic cancer is by inducing cytostatic effects mediated by reactive oxygen species (ROS) and the p38 signaling pathway. nih.govnih.gov Treatment with corynoxine leads to an increase in intracellular ROS production. nih.gov This elevation in ROS subsequently activates the p38 signaling pathway, which is closely associated with cell death. nih.govniscpr.res.in

The critical role of this pathway is highlighted by experiments where the effects of corynoxine were mitigated. Pretreatment of pancreatic cancer cells with a ROS scavenger, N-acetylcysteine, or a p38 inhibitor, SB203580, was found to alleviate the corynoxine-induced inhibition of cell growth. nih.govnih.gov This demonstrates that the ROS-p38 axis is a key mediator of corynoxine's cytostatic effects. nih.gov

Induction of Endoplasmic Reticulum (ER) Stress

Corynoxine treatment has been shown to induce endoplasmic reticulum (ER) stress in pancreatic cancer cells. nih.govnih.gov ER stress is a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. thno.org Under prolonged or severe stress, this can trigger apoptosis. nih.gov

Apoptosis Pathway Activation

Corynoxine actively triggers apoptosis, or programmed cell death, in pancreatic cancer cells. nih.govnih.gov This is evidenced by an increase in the number of TUNEL-positive cells following treatment. nih.gov The apoptotic process induced by corynoxine is linked to both ER stress and the generation of ROS. nih.gov

Knocking down CHOP, a key protein in ER stress-mediated apoptosis, was found to alleviate the apoptosis induced by corynoxine. nih.govnih.gov Additionally, the overproduction of ROS can disrupt mitochondrial homeostasis, leading to an imbalance between pro-apoptotic and anti-apoptotic proteins and ultimately inducing apoptosis. niscpr.res.in The combination of corynoxine with the chemotherapeutic drug gemcitabine (B846) has been shown to enhance the pro-apoptotic effects in gemcitabine-resistant pancreatic cancer cells. niscpr.res.in

Inhibition of Cell Proliferation and Colony Formation

A significant antitumor effect of corynoxine is its ability to inhibit the proliferation and colony-forming capacity of pancreatic cancer cells. nih.govnih.govthno.org Studies have demonstrated a dose- and time-dependent reduction in the viability of pancreatic cancer cell lines, Patu-8988 and Panc-1, upon treatment with corynoxine. nih.gov

This inhibition of proliferation is further supported by a decrease in the expression of the proliferation marker Ki67 and a reduction in cell proliferation as measured by the EdU incorporation assay. nih.gov Furthermore, corynoxine treatment significantly suppresses the ability of these cancer cells to form colonies, indicating a loss of their self-renewal capacity. nih.govthno.org Cell cycle analysis has also revealed that corynoxine can cause an accumulation of cells in the G2/M phase, further contributing to the inhibition of proliferation. nih.gov

Antitumor Mechanisms in Lung Adenocarcinoma (LUAD)

Lung adenocarcinoma (LUAD) is the most prevalent subtype of lung cancer. nih.govnih.gov Corynoxine has demonstrated significant potential in suppressing the proliferation and metastasis of LUAD cells. nih.gov

AKT-mTOR/GSK3β Pathway Inhibition

In the context of non-small cell lung cancer (NSCLC), which includes LUAD, corynoxine has been found to trigger cell death by activating Protein Phosphatase 2A (PP2A) and subsequently regulating the AKT-mTOR and AKT-GSK3β signaling pathways. nih.gov The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is often hyperactivated in lung cancer, promoting cell growth, survival, and proliferation. mdpi.comtbzmed.ac.ir

Corynoxine enhances the activity of PP2A, which in turn inhibits the AKT/mTOR signaling pathway, leading to the induction of autophagy. nih.gov Simultaneously, it suppresses the AKT/GSK3β signaling pathway, which results in apoptosis. nih.gov Glycogen synthase kinase 3β (GSK3β) is a key component of this pathway, and its inhibition has been associated with cell cycle arrest and apoptosis in NSCLC. mdpi.com

Furthermore, research in LUAD cells has shown that corynoxine inhibits the PI3K/AKT pathway, leading to a decrease in the expression of cyclooxygenase-2 (COX-2). nih.gov The suppression of the PI3K/AKT/COX-2 signaling axis has been confirmed in in vivo models of A549 tumor xenografts. nih.govnih.gov

PI3K/AKT Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell proliferation, survival, and growth. Its aberrant activation is a common feature in many cancers, including lung adenocarcinoma. nih.govresearchgate.net Research has demonstrated that corynoxine can effectively suppress this oncogenic pathway.

In vitro studies on human lung adenocarcinoma (LUAD) A549 cells have shown that corynoxine treatment leads to a reduction in the levels of key components of the PI3K/AKT pathway. nih.gov Specifically, Western blot analysis revealed a decrease in the expression of PI3K p110δ and the phosphorylated form of AKT (p-AKT) in A549 cells following treatment with corynoxine. nih.govresearchgate.net This inhibition of PI3K/AKT signaling was further confirmed by quantitative real-time PCR (qRT-PCR), which showed that corynoxine inhibits the expression of PIK3CD, the gene encoding PI3K p110δ, in a concentration-dependent manner. nih.gov

The inhibitory effect of corynoxine on the PI3K/AKT pathway is not limited to in vitro models. In vivo studies using xenograft models with A549 tumor cells in mice have corroborated these findings. nih.gov Tumors from mice treated with corynoxine exhibited reduced levels of PI3K and p-AKT proteins, indicating that corynoxine can suppress PI3K/AKT pathway activity in a living organism. nih.gov

Network pharmacology analysis has also identified the PI3K/AKT pathway as a primary target of corynoxine in LUAD. nih.govresearchgate.net This targeted inhibition of the PI3K/AKT pathway is significant as it is known to play a central role in the progression of non-small cell lung cancer (NSCLC) by inhibiting pro-apoptotic proteins. researchgate.net By suppressing this pathway, corynoxine can promote apoptotic cell death in cancer cells. nih.govresearchgate.net

Table 1: Effect of Corynoxine on PI3K/AKT Pathway Components in A549 Lung Cancer Cells

| Treatment | Target Protein | Method | Observed Effect | Reference |

|---|---|---|---|---|

| Corynoxine | PI3K p110δ | Western Blot | Reduced expression | nih.gov |

| Corynoxine | p-AKT | Western Blot | Reduced phosphorylation | nih.govresearchgate.net |

| Corynoxine | PIK3CD (gene for PI3K p110δ) | qRT-PCR | Concentration-dependent inhibition | nih.gov |

| Corynoxine (in vivo) | PI3K, p-AKT | Western Blot | Reduced protein levels in xenograft tumors | nih.gov |

Cyclooxygenase-2 (COX-2) Expression Suppression

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers, including lung adenocarcinoma, and plays a crucial role in inflammation and cancer progression. nih.gov It contributes to oncogenic processes such as proliferation, metastasis, and resistance to treatment. nih.gov

Research has shown that corynoxine can suppress the expression of COX-2 in lung cancer cells. nih.gov In A549 LUAD cells, treatment with corynoxine resulted in a dose-dependent decrease in both COX-2 mRNA and protein levels. nih.gov Furthermore, corynoxine was found to inhibit the activity of COX-2, as evidenced by a significant dose-dependent reduction in the release of prostaglandin (B15479496) E2 (PGE2), a downstream product of COX-2, from A549 cells. nih.gov

The suppression of COX-2 by corynoxine appears to be linked to its modulation of the PI3K/AKT pathway. nih.gov Studies have established that COX-2 can be a downstream target of PI3K/AKT signaling. nih.gov When A549 cells were treated with a selective PI3K/AKT pathway inhibitor, LY294002, a reduction in COX-2 levels was observed. nih.gov Co-treatment with corynoxine did not lead to a further decrease in COX-2 expression, suggesting that corynoxine's effect on COX-2 is mediated, at least in part, through the PI3K/AKT axis. nih.gov In vivo experiments with A549 tumor xenografts in mice also demonstrated that corynoxine treatment led to a decrease in COX-2 protein levels within the tumors. nih.gov

Table 2: Effect of Corynoxine on COX-2 Expression and Activity in A549 Lung Cancer Cells

| Treatment | Target | Method | Observed Effect | Reference |

|---|---|---|---|---|

| Corynoxine | COX-2 | Western Blot, qRT-PCR | Dose-dependent suppression of expression | nih.gov |

| Corynoxine | PGE2 | ELISA | Dose-dependent suppression of release | nih.gov |

| Corynoxine (in vivo) | COX-2 | Western Blot | Reduced protein levels in xenograft tumors | nih.gov |

Suppression of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. plos.org Corynoxine has been shown to inhibit these critical processes in lung adenocarcinoma cells. nih.gov

Wound healing assays, which assess the ability of a cell monolayer to close a "scratch," demonstrated that corynoxine treatment suppresses the migration of A549 cells. nih.govresearchgate.net Similarly, Transwell assays, which measure the ability of cells to move through a porous membrane, revealed that corynoxine inhibits the invasive capacity of A549 cells. nih.govresearchgate.net

This inhibition of migration and invasion is associated with corynoxine's ability to modulate the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, enabling them to become more motile and invasive. nih.gov Treatment with corynoxine led to an increase in the expression of E-cadherin, an epithelial marker, and a dose-dependent decrease in the expression of Vimentin, a mesenchymal marker, in A549 cells. nih.govresearchgate.net These changes are consistent with a disruption of the EMT process. nih.gov

In vivo studies using A549 tumor xenografts have also confirmed these findings, with tumors from corynoxine-treated mice showing upregulated E-cadherin and reduced Vimentin levels. nih.gov

Table 3: Effect of Corynoxine on Cell Migration and Invasion Markers in A549 Lung Cancer Cells

| Assay/Marker | Treatment | Observed Effect | Reference |

|---|---|---|---|

| Wound Healing Assay | Corynoxine | Suppression of cell migration | nih.govresearchgate.net |

| Transwell Assay | Corynoxine | Suppression of cell invasion | nih.govresearchgate.net |

| E-cadherin | Corynoxine | Enhanced expression | nih.govresearchgate.net |

| Vimentin | Corynoxine | Dose-dependent decline in expression | nih.govresearchgate.net |

Chemosensitization Potential

A significant challenge in cancer therapy is the development of resistance to chemotherapeutic drugs. niscpr.res.in Research indicates that corynoxine may have the potential to overcome this resistance by sensitizing cancer cells to conventional treatments like gemcitabine. niscpr.res.in

Enhancement of Gemcitabine Efficacy in Resistant Cancer Cells

Gemcitabine is a standard chemotherapy agent for pancreatic ductal adenocarcinoma (PDAC), but its effectiveness is often limited by drug resistance. niscpr.res.in A study investigating the combined effect of corynoxine and gemcitabine on gemcitabine-resistant pancreatic cancer cells (Panc-1-GR) has shown promising results. niscpr.res.in

Co-treatment of Panc-1-GR cells with gemcitabine and corynoxine potentiated the cytotoxic effects of gemcitabine. niscpr.res.in This was demonstrated by a significant reduction in cell viability, as measured by the CCK-8 assay, and a decrease in the colony-forming and proliferation ability of the cells compared to treatment with gemcitabine alone. niscpr.res.in Specifically, a concentration of 25 μM of corynoxine was found to be effective in these combination assays. niscpr.res.in

The enhanced chemosensitivity appears to be mediated through the generation of reactive oxygen species (ROS) and the activation of the p38 signaling pathway, which can lead to cell cycle arrest and apoptosis. niscpr.res.in The combination treatment triggered cell death in Panc-1 GR cells through this mechanism. niscpr.res.in These findings suggest that corynoxine could be a valuable agent to enhance the efficacy of gemcitabine in resistant pancreatic cancer. niscpr.res.in

Table 4: Chemosensitization Effect of Corynoxine in Combination with Gemcitabine

| Cell Line | Combination Treatment | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Panc-1-GR (Gemcitabine-Resistant Pancreatic Cancer) | Corynoxine (25 μM) + Gemcitabine | Potentiated cytotoxic effects, reduced colony formation and proliferation | Activation of ROS-dependent p38 signaling pathway | niscpr.res.in |

Anti Inflammatory Research on Corynoxine Hydrochloride

Modulation of Inflammatory Signaling Cascades

Corynoxine (B600272) has been shown to modulate several critical signaling cascades that are central to the inflammatory process. mdpi.com Studies indicate that corynoxine can suppress the activation of the nuclear factor-kappa B (NF-κB) pathway. mdpi.comresearchgate.net The NF-κB pathway is a cornerstone of inflammation, and its inhibition can lead to a reduction in the expression of numerous pro-inflammatory genes. Research suggests that corynoxine may achieve this by increasing the interaction between PPARα and p65, a subunit of NF-κB, thereby inhibiting the NF-κB pro-inflammatory pathway. nih.gov

Furthermore, corynoxine has been found to influence the mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.comsemanticscholar.org Specifically, it has been observed to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK. semanticscholar.orgnih.gov The MAPK pathways are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. By suppressing the activation of these kinases, corynoxine can interfere with the inflammatory cascade. semanticscholar.org Additionally, some research points to the involvement of the PI3K/AKT signaling pathway, where corynoxine treatment led to its suppression. nih.govnih.gov

Table 1: Corynoxine's Effect on Inflammatory Signaling Pathways

| Signaling Pathway | Effect of Corynoxine | Key Proteins Involved |

|---|---|---|

| NF-κB Pathway | Inhibition | PPARα, p65 |

| MAPK Pathway | Inhibition of Phosphorylation | ERK1/2, p38, JNK |

| PI3K/AKT Pathway | Suppression | PI3K, AKT |

| Nrf2/ARE Pathway | Activation | Nrf2, HO-1, NQO1 |

Impact on Pro-inflammatory Mediator Production

Corynoxine has demonstrated the ability to reduce the production of several key pro-inflammatory mediators. Research has shown that it can decrease the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal cytokines that drive inflammatory responses. researchgate.netfrontiersin.orgnih.gov In some studies, corynoxine also suppressed the expression of interleukin-1β (IL-1β). researchgate.netsemanticscholar.org

The compound has also been found to inhibit the production of nitric oxide (NO), a signaling molecule that can have pro-inflammatory effects when overproduced. semanticscholar.org This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. semanticscholar.org Furthermore, corynoxine has been shown to suppress the release of prostaglandins, another class of inflammatory mediators, by inhibiting the enzyme cyclooxygenase-2 (COX-2). nih.gov

Table 2: Effect of Corynoxine on Pro-inflammatory Mediators

| Mediator | Effect of Corynoxine | Associated Enzyme/Pathway |

|---|---|---|

| TNF-α | Decreased Production/Expression | NF-κB |

| IL-6 | Decreased Production/Expression | NF-κB |

| IL-1β | Decreased Expression | NF-κB |

| Nitric Oxide (NO) | Decreased Production | iNOS |

| Prostaglandins | Decreased Production | COX-2 |

Influence on Vascular Permeability

While direct and extensive research on corynoxine's effect on vascular permeability is limited, its known anti-inflammatory mechanisms suggest a potential influence. Histamine, a key mediator of allergic inflammation, is known to increase vascular permeability by promoting nitric oxide-dependent vasodilation and disrupting the endothelial barrier. plos.org This disruption often involves changes in the localization of vascular endothelial (VE)-cadherin at cell junctions. plos.org Given that corynoxine can inhibit the production of pro-inflammatory mediators like nitric oxide, it is plausible that it could indirectly modulate vascular permeability. semanticscholar.org However, further studies are needed to directly investigate and confirm the effects of corynoxine on vascular permeability.

Regulation of COX-2 Activity

Corynoxine has been shown to directly regulate the activity and expression of cyclooxygenase-2 (COX-2). nih.govnih.gov COX-2 is an enzyme that is typically induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. nih.gov

Studies have demonstrated that corynoxine can suppress the expression of COX-2 at both the mRNA and protein levels in a dose-dependent manner. semanticscholar.orgnih.gov This suppression of COX-2 expression leads to a reduction in the synthesis of its primary product, prostaglandin (B15479496) E2 (PGE2). nih.gov The mechanism behind this regulation appears to be linked to the inhibition of the PI3K/AKT signaling pathway, as inhibiting this pathway was shown to reduce COX-2 levels, and co-treatment with corynoxine did not lead to a further decrease. nih.gov

Table 3: Corynoxine's Regulation of COX-2

| Aspect | Finding | Implication |

|---|---|---|

| COX-2 Expression | Suppressed in a dose-dependent manner (mRNA and protein) | Reduced capacity for prostaglandin synthesis |

| PGE2 Production | Significantly suppressed in a dose-dependent manner | Decreased levels of a key inflammatory mediator |

| Underlying Pathway | Mediated at least in part by the PI3K/AKT/COX-2 axis | Provides a molecular mechanism for its anti-inflammatory action |

Antioxidant Research on Corynoxine Hydrochloride

Assessment of Direct Antioxidant Properties

The direct antioxidant capacity of a compound is its inherent ability to neutralize free radicals through mechanisms such as hydrogen atom transfer or single electron transfer. This is often quantified using in vitro chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

While specific data from DPPH or ABTS assays for isolated Corynoxine (B600272) (hydrochloride) is not prominently available in the reviewed literature, studies on the extracts of Uncaria rhynchophylla, the primary natural source of Corynoxine, provide valuable insights into its potential direct antioxidant activity. Research on these extracts has demonstrated significant free radical scavenging capabilities. For instance, one study reported the half-maximal inhibitory concentration (IC50) values for an Uncaria rhynchophylla extract against both DPPH and ABTS radicals, indicating potent antioxidant effects. nih.govscienceopen.com

| Assay | IC50 Value (μg/mL) for Uncaria rhynchophylla Extract | Reference |

|---|---|---|

| DPPH Radical Scavenging | 8.70 ± 0.47 | nih.govscienceopen.com |

| ABTS Radical Scavenging | 23.52 ± 0.91 | nih.govscienceopen.com |

Activation of Endogenous Antioxidant Pathways (e.g., Nrf2 signaling)

Beyond direct radical scavenging, a crucial aspect of antioxidant defense is the upregulation of the body's own protective mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of this endogenous antioxidant response. When activated, Nrf2 translocates to the nucleus and initiates the transcription of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.govmdpi.comnih.gov

While direct studies on Corynoxine's activation of the Nrf2 pathway are limited, substantial evidence from research on closely related alkaloids provides a strong indication of its potential mechanisms.

Findings from Corynoline Research: Corynoline, an alkaloid with a similar structural backbone, has been shown to exert significant antioxidant effects by activating the Nrf2/HO-1 pathway. nih.gov In studies using hydrogen peroxide-induced injury models in osteoblasts, Corynoline treatment was found to downregulate intracellular ROS. nih.gov This protective effect was linked to its ability to promote the nuclear translocation of Nrf2 and increase the expression of its downstream target, HO-1. nih.gov Molecular docking studies have further supported this, showing a strong binding affinity between Corynoline and Nrf2. nih.govresearchgate.net

Findings from Corynoxeine (B1451005) Research: Corynoxeine, another related alkaloid from Uncaria rhynchophylla, has also been demonstrated to modulate endogenous antioxidant pathways. In a mouse model of colistin-induced kidney damage, supplementation with Corynoxeine markedly reversed the decrease in the activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), and restored levels of glutathione (B108866) (GSH). nih.gov These effects were associated with the upregulation of Nrf2 and HO-1 protein expression in the kidneys, suggesting that Corynoxeine mitigates oxidative damage by activating the Nrf2/HO-1 antioxidant defense system. nih.govresearchgate.net

The collective evidence from these related compounds strongly suggests that a key antioxidant mechanism of Corynoxine (hydrochloride) may involve the activation of the Nrf2 signaling pathway, leading to an enhanced endogenous antioxidant response.

| Compound | Model System | Key Findings on Endogenous Antioxidant Pathways | Reference |

|---|---|---|---|

| Corynoline | H2O2-treated osteoblasts | Upregulated Nrf2 and HO-1 expression; decreased intracellular ROS. | nih.gov |

| Corynoline | LPS-induced RAW264.7 cells | Dose-dependently increased protein and mRNA levels of Nrf2, HO-1, and NQO1. | mdpi.comresearchgate.net |

| Corynoxeine | Colistin-treated mouse kidneys | Increased expression of Nrf2 and HO-1 proteins; restored SOD and CAT activities and GSH levels. | nih.gov |

Antiviral Research on Corynoxine Hydrochloride

Investigation of Anti-HIV Activity

Research into the antiviral properties of oxindole (B195798) alkaloids has included the evaluation of corynoxine (B600272) for its potential effects against the Human Immunodeficiency Virus (HIV). A notable study involved the isolation of corynoxine from Uncaria macrophylla, alongside other alkaloids, to test their anti-HIV activities. researchgate.netfrontiersin.org

In this research, the anti-HIV activity of corynoxine was assessed in C8166 cells. researchgate.net The findings indicated that corynoxine exhibited weak anti-HIV activity. researchgate.netresearchgate.net The effective concentration 50 (EC₅₀), which represents the concentration of a drug that is required for 50% of its maximum effect, was determined for corynoxine and other related compounds isolated in the same study. researchgate.netfrontiersin.org

For corynoxine, the reported EC₅₀ value was 30.02 ± 3.73 μM. researchgate.netfrontiersin.org The study also evaluated two other oxindole alkaloids, macrophylline (B1239403) D and isorhynchophylline (B1663542), which demonstrated EC₅₀ values of 11.31 ± 3.29 μM and 18.77 ± 6.14 μM, respectively. researchgate.netfrontiersin.org

Table 1: Anti-HIV Activity of Oxindole Alkaloids from Uncaria macrophylla

| Compound | Cell Line | EC₅₀ (μM) | Reported Activity |

| Corynoxine | C8166 | 30.02 ± 3.73 | Weak |

| Macrophylline D | C8166 | 11.31 ± 3.29 | Weak |

| Isorhynchophylline | C8166 | 18.77 ± 6.14 | Weak |

Preclinical Methodologies and Experimental Models in Corynoxine Hydrochloride Research

In Vitro Cellular Systems

In vitro studies have been instrumental in characterizing the cellular and molecular effects of Corynoxine (B600272) across different disease contexts. These studies utilize established cell lines to provide a controlled environment for investigating specific biological processes.

While direct studies on Corynoxine in Neuro2a, SH-SY5Y, and HT22 cell lines were not the primary focus of the retrieved articles, the context of neuroprotective research frequently involves these lines. For instance, the human neuroblastoma SH-SY5Y cell line is a widely used model in neurobiology research due to its human origin and ability to differentiate into a homogenous neuronal culture. nih.gov Similarly, the mouse hippocampal neuron cell line HT22 is a common in vitro model for assessing neurotoxicity. acs.org The PC12 cell line, derived from a rat adrenal medulla tumor, is also a staple in neurobiological research, often used to study neuronal differentiation and neurotoxicity. semanticscholar.org

Previous research has identified Corynoxine as an autophagy enhancer that promotes the degradation of α-synuclein in a Parkinson's disease (PD) cell model. nih.gov Another study highlighted that Corynoxine B, a related compound, promotes the clearance of α-synuclein in neuronal cell lines by inducing autophagy. researchgate.net Specifically, Corynoxine B was shown to enhance autophagy in PC12 cells. researchgate.net

Table 1: Neuronal Cell Lines in Neuroprotective Research

| Cell Line | Origin | Common Applications in Neuro-research | Relevance to Corynoxine Research |

|---|---|---|---|

| Neuro2a (N2a) | Mouse Neuroblastoma | Drug screening, neurotoxicity studies | Indirectly relevant as a standard neuroblastoma model. mdpi.com |

| SH-SY5Y | Human Neuroblastoma | Parkinson's disease models, neurotoxicity, differentiation studies. nih.gov | Indirectly relevant as a key model for neurodegenerative diseases. nih.gov |

| PC12 | Rat Pheochromocytoma | Neuronal differentiation, neuroprotection assays, Parkinson's disease models. semanticscholar.orgpolyu.edu.hk | Corynoxine B, a related compound, has been shown to induce autophagy and clear α-synuclein in PC12 cells. researchgate.net |

| HT22 | Mouse Hippocampal | Neurotoxicity assessment, oxidative stress models. acs.org | Indirectly relevant as a model for studying neurodegenerative damage. acs.org |

Research has demonstrated the anti-tumor effects of Corynoxine in pancreatic cancer cell lines. Studies utilizing Patu-8988 and Panc-1 cells have shown that Corynoxine treatment leads to a dose- and time-dependent reduction in cell viability. nih.gov The compound was found to inhibit cell proliferation, induce endoplasmic reticulum (ER) stress, and trigger apoptosis in these pancreatic ductal adenocarcinoma (PDAC) cells. nih.govnih.gov Further investigation revealed that Corynoxine's anti-tumor effect is primarily mediated through the production of reactive oxygen species (ROS) and the activation of p38 signaling. nih.govnih.gov

In addition to its direct effects, Corynoxine and its isomer, Corynoxine B, have been shown to enhance the anti-tumor activity of the chemotherapy drug gemcitabine (B846) in gemcitabine-resistant Panc-1 cells. niscpr.res.in This synergistic effect was also linked to the activation of the ROS-p38 signaling pathway. niscpr.res.in While research on the A549 lung cancer cell line was mentioned in the context of other natural compounds, direct studies with Corynoxine were not detailed in the provided results. semanticscholar.org

Table 2: Corynoxine's Effects on Pancreatic Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings with Corynoxine Treatment |

|---|---|---|

| Patu-8988 | Pancreatic Ductal Adenocarcinoma | Inhibited cell proliferation, induced ER stress and apoptosis, reduced cell viability. nih.govnih.gov |

| Panc-1 | Pancreatic Ductal Adenocarcinoma | Inhibited cell proliferation, induced ER stress and apoptosis, reduced cell viability. nih.govnih.gov Enhanced sensitivity to gemcitabine. niscpr.res.in |

The direct use of macrophage cell lines to specifically investigate the effects of Corynoxine was not a primary focus of the provided research. However, the broader context of neuroinflammation and cancer immunology suggests the relevance of such models. Macrophage cell lines are crucial for studying immune responses, including inflammation and phagocytosis. mdpi.com4dcell.com For example, the THP-1 monocyte cell line is extensively used to study monocyte and macrophage functions. medrxiv.org Given that Corynoxine has been shown to diminish neuroinflammation in animal models, future in vitro studies using macrophage cell lines could elucidate the direct immunomodulatory effects of the compound. nih.govfrontiersin.org

Cancer Cell Lines (e.g., Patu-8988, Panc-1, A549)

In Vivo Animal Models

Animal models are critical for evaluating the systemic effects and therapeutic potential of compounds in a living organism. Corynoxine has been primarily investigated in animal models of neurodegenerative diseases.

The neuroprotective effects of Corynoxine have been extensively studied in rotenone-induced models of Parkinson's disease. nih.govnih.govfrontiersin.org Rotenone (B1679576), a mitochondrial complex I inhibitor, is used to create animal models that replicate key features of PD, including dopaminergic neuronal loss and motor dysfunction. nih.govfrontiersin.org Unlike MPTP, rotenone is lipophilic and can easily cross the blood-brain barrier. nih.govfrontiersin.org

In both rat and mouse models where Parkinson's-like symptoms were induced by rotenone, Corynoxine demonstrated significant neuroprotective effects. nih.govfrontiersin.org Treatment with Corynoxine was shown to improve motor dysfunction, prevent the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc), and decrease the aggregation of α-synuclein. nih.govnih.govfrontiersin.org The mechanism behind these effects involves the induction of autophagy through the mTOR pathway and the reduction of neuroinflammation. nih.govnih.govfrontiersin.org

While the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is another common method for inducing Parkinson's-like pathology in animals, the provided research on Corynoxine specifically highlighted the use of rotenone-induced models. frontiersin.org

Table 3: Findings in Rotenone-Induced Parkinson's Disease Animal Models

| Animal Model | Inducing Agent | Key Findings with Corynoxine Treatment |

|---|---|---|

| Rat Model (Stereotaxic Rotenone Injection) | Rotenone | Improved motor function, prevented loss of TH-positive neurons, decreased α-synuclein aggregation, reduced neuroinflammation. nih.govfrontiersin.org |

| Mouse Model (Systemic Rotenone Exposure) | Rotenone | Improved motor function, prevented loss of TH-positive neurons, decreased α-synuclein aggregation, reduced neuroinflammation. nih.govfrontiersin.org |

Neurodegenerative Disease Models

Alzheimer's Disease Models (e.g., 5xFAD transgenic mice, APP-overexpressing models)

The 5xFAD transgenic mouse model is a cornerstone in Corynoxine research for Alzheimer's disease (AD). This model is characterized by the co-expression of five familial AD mutations in the amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, leading to accelerated amyloid plaque deposition and cognitive deficits, closely mimicking aspects of human AD pathology. nih.gov Studies utilizing 5xFAD mice have demonstrated that Corynoxine administration can lead to significant improvements in learning and memory functions. nih.govresearchgate.net Mechanistically, research indicates that Corynoxine promotes the degradation of pathogenic APP C-terminal fragments (APP-CTFs) in the hippocampus of these animals. nih.govfrontiersin.org This effect is linked to the compound's ability to enhance neuronal autophagy and lysosomal biogenesis. nih.govresearchgate.net Specifically, Corynoxine has been shown to activate the transcription factor EB (TFEB), a master regulator of lysosomal function, by inhibiting the Akt/mTOR signaling pathway. nih.govresearchgate.net

In addition to direct administration, novel delivery systems are being explored. One such approach involves the use of Fe65-engineered neuronal exosomes to carry Corynoxine-B, a stereoisomer of Corynoxine, to neurons overexpressing APP. frontiersin.orgresearchgate.net This targeted delivery system has been shown to successfully cross the blood-brain barrier, reduce the accumulation of amyloid-beta protein by approximately 30%, and ameliorate cognitive decline in AD mouse models by inducing autophagy. researchgate.nethkbu.edu.hk

Table 1: Summary of Corynoxine Research in Alzheimer's Disease Models

| Model | Key Findings | References |

|---|---|---|

| 5xFAD Transgenic Mice | Improved learning and memory. | nih.govresearchgate.net |

| Reduced levels of pathogenic APP-CTFs. | nih.govfrontiersin.org | |

| Increased neuronal autophagy and lysosomal biogenesis. | nih.govresearchgate.net | |

| Activated TFEB/TFE3 by inhibiting the Akt/mTOR pathway. | nih.govresearchgate.net | |

| APP-Overexpressing Models (with Exosome Delivery) | Fe65-engineered exosomes delivered Corynoxine-B across the blood-brain barrier. | frontiersin.orgresearchgate.nethkbu.edu.hk |

| Reduced amyloid-beta protein accumulation. | hkbu.edu.hk | |

| Induced autophagy in targeted neuronal cells. | researchgate.net | |

| Ameliorated cognitive decline. | researchgate.nethkbu.edu.hk |

Genetic Models (e.g., α-synuclein transgenic Drosophila)

Genetic models, particularly the α-synuclein transgenic Drosophila melanogaster (fruit fly), are instrumental in studying Corynoxine's effects on Parkinson's disease (PD) pathology. nih.govresearchgate.netresearchgate.net In these models, the overexpression of human α-synuclein leads to protein aggregation and neurodegeneration, mirroring the cellular hallmarks of PD. Research has shown that Corynoxine and its stereoisomer, Corynoxine B, effectively promote the clearance of α-synuclein aggregates in these flies. frontiersin.orgnih.govresearchgate.netnih.gov

The primary mechanism identified is the induction of autophagy. researchgate.netnih.gov Corynoxine B, for instance, has been found to directly bind to High Mobility Group Box 1 (HMGB1) and HMGB2 proteins, which in turn enhances autophagy and facilitates the degradation of α-synuclein. nih.govresearchgate.net This action leads to improved behavioral outcomes and reduced neurotoxicity in the Drosophila model. nih.govresearchgate.netresearchgate.net These findings highlight the neuroprotective potential of Corynoxine by targeting the fundamental pathological process of protein aggregation through the autophagy pathway. nih.govresearchgate.net

Cancer Xenograft Models

To assess the in vivo anti-tumor activity of Corynoxine, researchers frequently employ cancer xenograft models. These models involve the subcutaneous implantation of human cancer cells into immunodeficient mice. In studies on lung adenocarcinoma, A549 cells were implanted in mice, which were then treated with Corynoxine. The results showed a dramatic reduction in both tumor volume and weight in the treated groups compared to the control group. nih.gov Immunohistochemical analysis of these tumors revealed significantly lower levels of the proliferation marker Ki-67, confirming the anti-proliferative effect of the compound in vivo. nih.govresearchgate.net

Similarly, the efficacy of Corynoxine against pancreatic cancer has been demonstrated using xenograft models. nih.govnih.gov In these experiments, Corynoxine treatment remarkably inhibited the growth of pancreatic tumors in vivo. nih.govnih.govresearchgate.netresearcher.life The in vivo findings corroborate in vitro results, suggesting that Corynoxine can effectively suppress tumorigenic processes by inhibiting key signaling pathways, such as the PI3K/AKT axis. nih.gov

Table 2: Corynoxine Efficacy in Cancer Xenograft Models

| Cancer Type | Cell Line Used | Key Findings in Xenograft Model | References |

|---|---|---|---|

| Lung Adenocarcinoma | A549 | Dramatically reduced tumor volume and weight. | nih.gov |

| Significantly lower Ki-67 levels in tumors. | nih.govresearchgate.net | ||

| Inhibited PI3K/AKT/COX-2 pathway activation. | nih.gov | ||

| Pancreatic Cancer | Patu-8988, Panc-1 | Remarkably blocked tumor growth. | nih.govnih.gov |

| Exerted anti-tumor effects via ROS-p38-mediated cytostatic effects. | nih.gov |

Molecular and Cellular Assays

Cell Viability, Proliferation, and Colony Formation Assays

A battery of in vitro assays is used to quantify the cytotoxic and cytostatic effects of Corynoxine on cancer cells. Cell viability is commonly measured using colorimetric assays like the Cell Counting Kit-8 (CCK-8) and MTT assays. nih.govnih.govnih.gov Studies on pancreatic and lung adenocarcinoma cell lines (Patu-8988, Panc-1, and A549) have consistently shown that Corynoxine treatment leads to a dose- and time-dependent reduction in cell viability. nih.govnih.govresearchgate.net

Cell proliferation is assessed through methods such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assays and by measuring the expression of the proliferation marker Ki-67. nih.govnih.gov Corynoxine treatment resulted in a significant decline in proliferation in pancreatic cancer cells. nih.govnih.gov The ability of single cells to grow into a colony, a measure of self-renewal and tumorigenic potential, is evaluated by colony formation assays. Corynoxine has been shown to markedly suppress the colony formation capacity of pancreatic and non-small cell lung cancer (NSCLC) cells. nih.govnih.govnih.govniscpr.res.in

Apoptosis and Cell Death Detection Techniques (e.g., TUNEL, flow cytometry for Annexin V)

To determine if the reduction in cell viability is due to the induction of programmed cell death, researchers employ specific apoptosis detection techniques. The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a late-stage marker of apoptosis. abcam.com In pancreatic cancer cells treated with Corynoxine, an increase in TUNEL-positive cells was observed, indicating elevated levels of apoptosis. nih.govnih.govniscpr.res.in

Flow cytometry is another powerful tool used in this context, particularly for the detection of Annexin V. abcam.comnih.govbiotium.com Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. abcam.combiotium.com Studies have shown that Corynoxine administration causes a dose- and time-dependent increase in the proportion of early and late apoptotic cells in pancreatic and NSCLC cell lines, as measured by Annexin V staining. nih.govnih.govnih.govniscpr.res.in These findings are often corroborated by Western blot analysis showing increased levels of cleaved Caspase-3 and cleaved PARP, key executioners of apoptosis. nih.gov

Autophagy Flux Measurement (e.g., LC3-II, p62 protein levels)

Autophagy, a cellular degradation and recycling process, is a key mechanism of action for Corynoxine, especially in the context of neurodegenerative diseases. nih.gov Autophagic flux, the complete process of autophagy from autophagosome formation to lysosomal degradation, is measured by monitoring key protein markers. novusbio.com Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark protein; its conversion from the cytosolic form (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a reliable indicator of autophagosome formation. researchgate.netnovusbio.com

In studies using 5xFAD mice, Corynoxine treatment significantly increased the protein levels of LC3B-II in the hippocampus. nih.gov Concurrently, the levels of sequestosome 1 (SQSTM1/p62), a protein that binds to ubiquitinated substrates and is itself degraded during autophagy, were decreased. nih.govnih.gov This inverse relationship between LC3-II and p62 levels is a strong indicator of enhanced autophagic flux. novusbio.com In various neuronal cell lines, Corynoxine has been identified as a natural autophagy enhancer that promotes the clearance of pathogenic proteins like α-synuclein. researchgate.netnih.gov Similarly, in NSCLC research, Corynoxine has been observed to trigger autophagy, contributing to its anti-tumor effects. nih.gov

Table 3: Summary of Molecular and Cellular Assays in Corynoxine Research

| Assay Type | Purpose | Key Findings with Corynoxine | References |

|---|---|---|---|

| Cell Viability/Proliferation | To measure cytotoxic and cytostatic effects. | Dose-dependent reduction in viability and proliferation of cancer cells. | nih.govnih.govnih.gov |

| Colony Formation | To assess long-term proliferative capacity. | Suppressed colony formation in pancreatic and lung cancer cells. | nih.govnih.govnih.govniscpr.res.in |

| TUNEL Assay | To detect DNA fragmentation in late-stage apoptosis. | Increased TUNEL-positive cells in pancreatic cancer. | nih.govnih.govniscpr.res.in |

| Annexin V Flow Cytometry | To detect early-stage apoptosis. | Increased proportion of apoptotic cancer cells. | nih.govnih.govnih.govniscpr.res.in |

| Autophagy Flux Measurement (LC3-II/p62) | To measure the rate of autophagy. | Increased LC3-II and decreased p62 levels, indicating enhanced autophagy. | nih.govnih.govnovusbio.com |

Immunoblotting (Western Blot) for Protein Expression Analysis

Western blotting is a cornerstone technique in corynoxine research, utilized to detect and quantify specific proteins within a sample. This method has been instrumental in revealing corynoxine's influence on key signaling pathways.

For instance, in studies related to neurodegenerative diseases, Western blotting has demonstrated that corynoxine can modulate the expression of proteins involved in autophagy, a cellular process for degrading and recycling cellular components. Research has shown that corynoxine treatment leads to an increase in the levels of LC3-II, a key marker of autophagosome formation, and a decrease in SQSTM1/p62, a protein that is degraded during autophagy. nih.govfrontiersin.org Furthermore, corynoxine has been observed to decrease the expression of α-synuclein, a protein that aggregates in Parkinson's disease. frontiersin.orgnih.gov In the context of Alzheimer's disease models, immunoblotting has shown that corynoxine treatment can reduce the levels of full-length amyloid precursor protein (APP) and its C-terminal fragments (CTFs). nih.gov

In cancer research, Western blot analysis has been used to show that corynoxine can downregulate the expression of proteins involved in cell proliferation and metastasis, such as Vimentin, while upregulating proteins that inhibit these processes, like E-cadherin. nih.gov The technique has also been pivotal in demonstrating corynoxine's effect on signaling pathways like the PI3K/AKT/mTOR pathway, by showing a reduction in the phosphorylation levels of key proteins such as Akt, mTOR, and p70 S6 Kinase. nih.govnih.gov

Table 1: Effects of Corynoxine on Protein Expression as Determined by Western Blot

| Model System | Protein | Effect of Corynoxine | Associated Disease/Process | Reference |

|---|---|---|---|---|

| Rotenone-induced PD rat model | α-synuclein | Decreased expression | Parkinson's Disease | frontiersin.orgnih.gov |

| Rotenone-induced PD rat model | LC3-II | Increased level | Autophagy | frontiersin.org |

| Rotenone-induced PD rat model | p62 | Decreased level | Autophagy | frontiersin.org |

| Rotenone-induced PD rat model | p-mTOR | Decreased level | mTOR signaling | frontiersin.org |

| Rotenone-induced PD rat model | p-p70 | Decreased level | mTOR signaling | frontiersin.org |

| 5xFAD mice (Alzheimer's) | Full-length APP | Decreased level | Alzheimer's Disease | nih.gov |

| 5xFAD mice (Alzheimer's) | APP C-terminal fragments | Decreased level | Alzheimer's Disease | nih.gov |

| N2a and SH-SY5Y cells | LC3-II | Increased expression | Autophagy | medchemexpress.com |

| Inducible PC12 cells | α-synuclein (WT and A53T) | Promoted degradation | Parkinson's Disease | medchemexpress.com |

| Lung adenocarcinoma cells | Vimentin | Downregulated | Cancer Metastasis | nih.gov |

| Lung adenocarcinoma cells | E-cadherin | Upregulated | Cancer Metastasis | nih.gov |

| Neuronal cell lines | phospho-Akt | Reduction | Akt/mTOR pathway | nih.gov |

| Neuronal cell lines | phospho-mTOR | Reduction | Akt/mTOR pathway | nih.gov |

| Neuronal cell lines | phospho-p70 S6 Kinase | Reduction | Akt/mTOR pathway | nih.gov |

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive technique used to measure the expression levels of specific genes. nih.govfrontiersin.org In corynoxine research, qRT-PCR is employed to validate findings from other methods and to understand how corynoxine modulates gene transcription. nih.govresearchgate.net This technique allows for the precise quantification of messenger RNA (mRNA) molecules, providing insights into the upstream regulation of protein expression. For example, in studies on lung adenocarcinoma, qRT-PCR has been used to confirm the molecular mechanisms underlying corynoxine's anti-tumor effects. nih.gov The reliability of qRT-PCR data heavily depends on the use of appropriate reference genes for normalization to ensure accurate interpretation of the results. frontiersin.org

Enzyme-Linked Immunosorbent Assays (ELISA) for Cytokine Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific proteins, such as cytokines, in biological samples. nih.govh-h-c.comnih.gov This technique is particularly valuable in studying the anti-inflammatory effects of corynoxine. Research has shown that corynoxine can diminish neuroinflammation by reducing the levels of pro-inflammatory cytokines. frontiersin.org For example, in a mouse model of Parkinson's disease, corynoxine treatment was found to significantly decrease the serum levels of Tumor Necrosis Factor-alpha (TNF-α). frontiersin.org Additionally, in a cell model overexpressing mutant α-synuclein, corynoxine was shown to reduce the release of Interleukin-8 (IL-8). frontiersin.org These findings, obtained through ELISA, highlight the potential of corynoxine in mitigating the inflammatory processes associated with neurodegenerative diseases.

Table 2: Effect of Corynoxine on Cytokine Levels Measured by ELISA

| Model System | Cytokine | Effect of Corynoxine | Reference |

|---|---|---|---|

| Rotenone-induced mouse model of PD | TNF-α (serum) | Significantly decreased | frontiersin.org |

| Inducible PC12 cells with mutant α-synuclein | IL-8 (release) | Diminished | frontiersin.org |

Neurotransmitter Level Detection (e.g., Dopamine)

The quantification of neurotransmitter levels is a critical aspect of preclinical research on corynoxine, especially in the context of Parkinson's disease, which is characterized by the depletion of dopamine (B1211576). nih.govmdpi.com Various analytical methods are used to measure dopamine concentrations in brain tissues, such as the striatum. One common procedure involves homogenizing the tissue in an acidic solution, followed by methanol (B129727) precipitation of proteins. nih.gov The supernatant is then processed and analyzed to determine the dopamine content. Studies have demonstrated that corynoxine can increase the levels of dopamine in the striatum of both rat and mouse models of Parkinson's disease, suggesting a neuroprotective effect on dopaminergic neurons. frontiersin.orgnih.gov

Immunohistochemistry and Immunofluorescence for Cellular Localization and Marker Expression

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful imaging techniques used to visualize the localization and expression of specific proteins within cells and tissues. nih.gov These methods have been instrumental in corynoxine research to observe its effects on cellular structures and protein distribution.

In studies on Parkinson's disease models, IHC has been used to show that corynoxine can prevent the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc), a key pathological feature of the disease. frontiersin.org Immunofluorescence has been employed to visualize the induction of autophagy by corynoxine, as indicated by an increase in the number of GFP-LC3 puncta, which represent autophagosomes. nih.gov Furthermore, these techniques have revealed that corynoxine can reduce the number of α-synuclein aggregations in the SNpc. frontiersin.orgnih.gov In the context of Alzheimer's disease research, immunofluorescence has been used to track the localization of proteins like Fe65. researchgate.net

Table 3: Cellular and Protein Changes Observed with Corynoxine using IHC/IF

| Technique | Model System | Marker/Protein | Observation | Associated Process/Disease | Reference |

|---|---|---|---|---|---|

| Immunohistochemistry | Rotenone-induced PD rat and mouse models | Tyrosine Hydroxylase (TH) | Prevented loss of TH-positive neurons | Parkinson's Disease | frontiersin.org |

| Immunohistochemistry | Rotenone-induced PD rat model | α-synuclein | Decreased number of aggregations | Parkinson's Disease | frontiersin.orgnih.gov |

| Immunofluorescence | N2a cells | GFP-LC3 | Increased number of puncta | Autophagy | nih.gov |

| Immunofluorescence | HT22 hippocampus neuron cells | Fe65 | Characterization of expression | Alzheimer's Disease | researchgate.net |

Mitochondrial Function Assessment (e.g., mitochondrial outer membrane potential)

Assessing mitochondrial function is crucial for understanding the cellular effects of corynoxine, as mitochondria are central to cell survival and death pathways. nih.govwur.nl One key parameter of mitochondrial health is the mitochondrial outer membrane potential. A loss of this potential is an early event in apoptosis, or programmed cell death. researchgate.netplos.orgnih.gov While direct studies specifically measuring the effect of corynoxine on mitochondrial outer membrane potential are not extensively detailed in the provided context, the assessment of mitochondrial function is a recognized methodology in related fields of research. For instance, studies on other compounds have shown that an increase in mitochondrial membrane potential can be associated with the induction of apoptosis in cancer cells. medscicaserep.com Given that corynoxine has been shown to induce apoptosis in cancer cells, it is plausible that its effects on mitochondrial function, including the outer membrane potential, are an area of ongoing investigation. nih.gov

Mechanistic Investigations and Molecular Target Identification for Corynoxine Hydrochloride

Network Pharmacology Approaches for Target Prediction

Network pharmacology has emerged as a key strategy to forecast the potential biological targets of Corynoxine (B600272). tandfonline.com By integrating data from publicly available databases such as the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP) and Swiss Target Prediction, researchers have constructed compound-target networks to identify proteins and pathways modulated by Corynoxine. tandfonline.com

In the context of lung adenocarcinoma (LUAD), a network pharmacology analysis identified 108 potential targets associated with Corynoxine and, by intersecting these with LUAD-related targets, found 83 common targets. tandfonline.com A subsequent protein-protein interaction (PPI) network constructed using the STRING database highlighted PTGS2 (Prostaglandin-Endoperoxide Synthase 2), also known as Cyclooxygenase-2 (COX-2), as a primary target of Corynoxine in LUAD. tandfonline.com This computational analysis further pointed towards the PI3K/AKT signaling pathway as a significant pathway targeted by Corynoxine in this cancer type. tandfonline.comfrontiersin.orgfrontiersin.org These predictive findings provide a rational basis for further experimental validation of Corynoxine's mechanisms.

Table 1: Network Pharmacology Predictions for Corynoxine in Lung Adenocarcinoma (LUAD)

| Category | Finding | Source |

|---|---|---|

| Databases Used | TCMSP, Swiss Target Prediction, UniProt, PubChem | tandfonline.com |

| Predicted Corynoxine Targets | 108 | tandfonline.com |

| Common Targets with LUAD | 83 | tandfonline.com |

| Key Predicted Target | PTGS2 (COX-2) | tandfonline.com |

| Key Predicted Pathway | PI3K/AKT Signaling Pathway | tandfonline.comfrontiersin.orgfrontiersin.org |

Direct Molecular Target Engagement Studies (e.g., HMGB1/2 for Corynoxine B)

While Corynoxine and its isomer Corynoxine B share structural similarities, studies have identified distinct direct molecular targets. Research on Corynoxine B has provided compelling evidence for its direct engagement with High Mobility Group Box 1 (HMGB1) and High Mobility Group Box 2 (HMGB2) proteins. mdpi.comresearchgate.net These proteins are crucial for regulating autophagy, a cellular process for degrading and recycling cellular components, including aggregate-prone proteins implicated in neurodegenerative diseases. mdpi.comresearchgate.net

Using techniques such as the cellular thermal shift assay (CETSA), surface plasmon resonance (SPR), and molecular docking, studies have confirmed that Corynoxine B directly binds to HMGB1 and HMGB2. mdpi.comresearchgate.net This binding is thought to occur near the C106 residue of HMGB1. researchgate.net The functional consequence of this interaction is the enhancement of autophagy. mdpi.comfrontiersin.org Specifically, Corynoxine B promotes the interaction between Beclin 1 and HMGB1/2, which in turn enhances the activity of the Beclin 1/VPS34 complex, a key initiator of autophagy. mdpi.comresearchgate.net Depletion of HMGB1 or HMGB2 has been shown to impair the autophagy-inducing effects of Corynoxine B. mdpi.comresearchgate.net These findings establish HMGB1/2 as direct molecular targets for Corynoxine B, linking the compound to the regulation of cellular proteostasis. mdpi.comfrontiersin.org

Elucidation of Upstream and Downstream Signaling Pathways

Corynoxine exerts its cellular effects by modulating several critical signaling cascades. Investigations have focused on its impact on pro-survival, stress-activated, and inflammatory pathways.